molecular formula C13H17NO2 B8312939 4-(3-Pyridyl)cyclohexanone ethylene acetal

4-(3-Pyridyl)cyclohexanone ethylene acetal

Cat. No. B8312939
M. Wt: 219.28 g/mol
InChI Key: BNSQFZBASKMORF-UHFFFAOYSA-N
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Patent
US08071591B2

Procedure details

Water (1 mL) was added to a cod solution of 4-(3-pyridyl)cyclohexanone ethylene acetal (4.79 g, 21.9 mmol) in CF3CO2H (20 mL). After stirring room temperature for 6 h, the reaction mixture was added dropwise to sat. NaHCO3. aq. The resulting mixture was adjusted to pH 8 with 2M NaOH aq. and extracted with CH2Cl2, After drying and consentration, the crude product was purified by column chromatography (Hexane/EtOAc=1/1→0/1) to yield 4-(3-pyridyl)cyclohexanone (3.23 g, 84%) as a colorless powder.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
4.79 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.C1O[C:5]2([CH2:10][CH2:9][CH:8]([C:11]3[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=3)[CH2:7][CH2:6]2)[O:4]C1.C([O-])(O)=O.[Na+].[OH-].[Na+]>C(C(O)=O)(F)(F)F>[N:13]1[CH:14]=[CH:15][CH:16]=[C:11]([CH:8]2[CH2:7][CH2:6][C:5](=[O:4])[CH2:10][CH2:9]2)[CH:12]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
4.79 g
Type
reactant
Smiles
C1COC2(CCC(CC2)C=2C=NC=CC2)O1
Name
Quantity
20 mL
Type
solvent
Smiles
C(F)(F)(F)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring room temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
consentration, the crude product was purified by column chromatography (Hexane/EtOAc=1/1→0/1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.23 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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